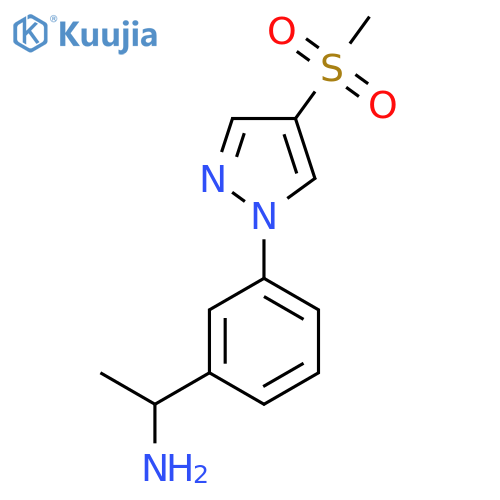

Cas no 2138139-66-7 (1-3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine)

1-3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine

- 2138139-66-7

- 1-[3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine

- EN300-1074419

-

- インチ: 1S/C12H15N3O2S/c1-9(13)10-4-3-5-11(6-10)15-8-12(7-14-15)18(2,16)17/h3-9H,13H2,1-2H3

- InChIKey: NWJWAXPTNKOAMS-UHFFFAOYSA-N

- SMILES: S(C)(C1C=NN(C=1)C1=CC=CC(=C1)C(C)N)(=O)=O

計算された属性

- 精确分子量: 265.08849790g/mol

- 同位素质量: 265.08849790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 379

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.4

- トポロジー分子極性表面積: 86.4Ų

1-3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1074419-0.05g |

1-[3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |

2138139-66-7 | 95% | 0.05g |

$888.0 | 2023-10-28 | |

| Enamine | EN300-1074419-0.1g |

1-[3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |

2138139-66-7 | 95% | 0.1g |

$930.0 | 2023-10-28 | |

| Enamine | EN300-1074419-5.0g |

1-[3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |

2138139-66-7 | 5g |

$2485.0 | 2023-06-10 | ||

| Enamine | EN300-1074419-2.5g |

1-[3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |

2138139-66-7 | 95% | 2.5g |

$2071.0 | 2023-10-28 | |

| Enamine | EN300-1074419-10g |

1-[3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |

2138139-66-7 | 95% | 10g |

$4545.0 | 2023-10-28 | |

| Enamine | EN300-1074419-0.5g |

1-[3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |

2138139-66-7 | 95% | 0.5g |

$1014.0 | 2023-10-28 | |

| Enamine | EN300-1074419-0.25g |

1-[3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |

2138139-66-7 | 95% | 0.25g |

$972.0 | 2023-10-28 | |

| Enamine | EN300-1074419-10.0g |

1-[3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |

2138139-66-7 | 10g |

$3683.0 | 2023-06-10 | ||

| Enamine | EN300-1074419-5g |

1-[3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |

2138139-66-7 | 95% | 5g |

$3065.0 | 2023-10-28 | |

| Enamine | EN300-1074419-1.0g |

1-[3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine |

2138139-66-7 | 1g |

$857.0 | 2023-06-10 |

1-3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine 関連文献

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

1-3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amineに関する追加情報

Compound CAS No. 2138139-66-7: 1-3-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)Phenyl Ethan-1-Amine

The compound with CAS No. 2138139-66-7, known as 1-3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl ethan-1-amine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and pharmacology. This compound is characterized by its unique structure, which incorporates a pyrazole ring substituted with a methanesulfonyl group and an ethanamine moiety attached to a phenyl ring. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which is known for its versatility in medicinal chemistry due to its ability to participate in various hydrogen bonding interactions and π–π stacking.

Recent studies have highlighted the potential of 4-methanesulfonyl pyrazole derivatives as promising candidates in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeting agents. The methanesulfonyl group attached to the pyrazole ring introduces a strong electron-withdrawing effect, which can enhance the compound's ability to bind to target proteins through electrostatic interactions. This property makes it particularly useful in designing molecules with high affinity for specific biological targets.

The phenyl ring substitution pattern in 1-3-(4-methanesulfonyl-1H-pyrazol-1-Yl)phenyl ethanamine plays a crucial role in determining its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The ethanamine group at position 3 of the phenyl ring contributes to the compound's lipophilicity, which is essential for crossing biological membranes and reaching intracellular targets. Recent advancements in computational chemistry have enabled researchers to predict the ADME profiles of such compounds with greater accuracy, facilitating their optimization for therapeutic applications.

In terms of synthesis, the preparation of 4-methanesulfonyl pyrazole derivatives typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and oxidation steps. The use of microwave-assisted synthesis has been reported to significantly accelerate the formation of these compounds while maintaining high yields and purity. This approach not only enhances the efficiency of chemical synthesis but also aligns with the growing demand for sustainable practices in pharmaceutical manufacturing.

From a pharmacological perspective, 1-3-(4-methanesulfonyl-1H-pyrazol-1-Yl)phenyl ethanamine has shown potential as an inhibitor of various kinases involved in cellular signaling pathways. Kinases are key regulatory enzymes that play pivotal roles in processes such as cell proliferation, differentiation, and apoptosis. By targeting these enzymes, this compound could potentially be developed into treatments for conditions such as cancer, inflammatory diseases, and neurodegenerative disorders.

Moreover, the incorporation of methanesulfonyl groups into heterocyclic frameworks has been shown to improve the stability and bioavailability of drug candidates. This is particularly important in overcoming challenges related to poor solubility and rapid metabolism, which are common issues faced by many pharmaceutical agents during preclinical testing.

Looking ahead, ongoing research into pyrazole-based compounds is expected to uncover new therapeutic applications and improve their efficacy profiles. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the development of next-generation drugs with enhanced specificity and reduced side effects.

In conclusion, CAS No. 2138139-66-7, or 1-3-(4-methanesulfonyl-1H-pyrazol-Yl)phenyl ethanamine, represents a significant advancement in medicinal chemistry due to its unique structure and promising pharmacological properties. As research continues to deepen our understanding of its mechanisms of action and potential applications, this compound holds great promise for contributing to the development of innovative therapeutic agents.

2138139-66-7 (1-3-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylethan-1-amine) Related Products

- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)

- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)

- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)

- 1956355-52-4(rac-(3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid)

- 2171739-26-5(4-(3-bromo-5-chlorophenyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 1190316-40-5(3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine)

- 778-73-4(6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one)

- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)

- 197964-67-3(methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate)

- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)